Benzene, 1-methoxy-4-(2-nitroethenyl)-
Overview
Description
Benzene, 1-methoxy-4-(2-nitroethenyl)-: is an organic compound with the molecular formula C9H9NO3 1-methoxy-4-(2-nitroethenyl)benzene or 4-methoxy-B-nitrostyrene . This compound features a benzene ring substituted with a methoxy group (-OCH3) at the first position and a 2-nitroethenyl group at the fourth position.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of 1-methoxy-4-vinylbenzene using nitric acid and sulfuric acid as nitrating agents.
Esterification Reaction: Another method involves the esterification of 1-methoxy-4-(2-nitroethenyl)benzene with methanol in the presence of an acid catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization. The process is carried out in reactors designed to handle the exothermic nature of nitration reactions.
Types of Reactions:
Oxidation: Benzene, 1-methoxy-4-(2-nitroethenyl)- can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or tin and hydrochloric acid (Sn/HCl).
Substitution: Electrophilic aromatic substitution reactions often use halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3).
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and their derivatives.
Substitution Products: Halogenated benzene derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Benzene, 1-methoxy-4-(2-nitroethenyl)- exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
1-Methoxy-2-(2-nitroethenyl)benzene: Similar structure but different position of substituents.
4-Methoxybenzaldehyde: Contains a methoxy group and an aldehyde group on the benzene ring.
2-Nitroanisole: Contains a nitro group and a methoxy group on the benzene ring.
Properties
IUPAC Name |
1-methoxy-4-(2-nitroethenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQUXSHVQGBODD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3179-10-0 | |
Record name | 1-Methoxy-4-(2-nitroethenyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3179-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
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